Cas no 304876-72-0 (1H-Pyrrolizine-5-carboxylicacid, 6-amino-7-cyano-2,3-dihydro-, methyl ester)

1H-Pyrrolizine-5-carboxylicacid, 6-amino-7-cyano-2,3-dihydro-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrolizine-5-carboxylicacid, 6-amino-7-cyano-2,3-dihydro-, methyl ester
- 1H-Pyrrolizine-5-carboxylicacid,6-amino-7-cyano-2,3-dihydro-,methylester(9CI)
- methyl6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate
- BRD-K05306708-001-01-4
- ChemDiv3_002023
- BS-9920
- CS-0320483
- IDI1_020989
- HMS1478L21
- EN300-7418157
- methyl 2-amino-1-cyano-6,7-dihydro-5H-pyrrolizine-3-carboxylate
- SR-01000454944
- CCG-17903
- Oprea1_130899
- SR-01000454944-1
- methyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate
- AKOS001631809
- 304876-72-0
-
- Inchi: InChI=1S/C10H11N3O2/c1-15-10(14)9-8(12)6(5-11)7-3-2-4-13(7)9/h2-4,12H2,1H3
- InChI Key: BTJSZGGQYCELGI-UHFFFAOYSA-N
- SMILES: COC(C1=C(N)C(C#N)=C2CCCN12)=O
Computed Properties
- Exact Mass: 205.085
- Monoisotopic Mass: 205.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81Ų
- XLogP3: 0.8
1H-Pyrrolizine-5-carboxylicacid, 6-amino-7-cyano-2,3-dihydro-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391153-1g |
Methyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate |
304876-72-0 | 97% | 1g |
¥5832.00 | 2024-08-02 | |
Chemenu | CM516593-1g |
Methyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate |
304876-72-0 | 97% | 1g |
$523 | 2022-06-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391153-250mg |
Methyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate |
304876-72-0 | 97% | 250mg |
¥2822.00 | 2024-08-02 |
1H-Pyrrolizine-5-carboxylicacid, 6-amino-7-cyano-2,3-dihydro-, methyl ester Related Literature
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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4. Book reviews
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
Additional information on 1H-Pyrrolizine-5-carboxylicacid, 6-amino-7-cyano-2,3-dihydro-, methyl ester
1H-Pyrrolizine-5-carboxylicacid, 6-amino-7-cyano-2,3-dihydro-, methyl ester (CAS No. 304876-72-0): A Comprehensive Overview
The compound 1H-Pyrrolizine-5-carboxylicacid, 6-amino-7-cyano-2,3-dihydro-, methyl ester, identified by its CAS number 304876-72-0, represents a fascinating molecule with significant potential in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative, featuring a pyrrolizine core, has garnered attention due to its structural complexity and versatile reactivity, making it a valuable scaffold for the development of novel therapeutic agents.
In recent years, the exploration of nitrogen-containing heterocycles has been a cornerstone in medicinal chemistry, driven by their prevalence in biologically active molecules. The pyrrolizine scaffold, in particular, is a privileged structure found in numerous pharmacologically relevant compounds. Its unique cyclic arrangement and functionalizable positions offer a rich palette for chemical manipulation, enabling the design of molecules with tailored biological activities.
The specific structure of 1H-Pyrrolizine-5-carboxylicacid, 6-amino-7-cyano-2,3-dihydro-, methyl ester incorporates several key functional groups that contribute to its chemical diversity. The presence of a carboxylic acid moiety at the 5-position and an amino group at the 6-position provides opportunities for further derivatization through amide bond formation or other conjugation strategies. Additionally, the cyano group at the 7-position introduces electrophilic character, facilitating reactions such as nucleophilic addition or reduction.
The methyl ester functionality at the 2-position serves as a protecting group for the carboxylic acid, allowing for selective deprotection under mild acidic or basic conditions. This feature is particularly useful in multi-step synthetic routes where orthogonal protecting group strategies are employed to control reactivity and ensure regioselectivity.
Recent advancements in computational chemistry have enabled the prediction of biological activities for complex molecules like 1H-Pyrrolizine-5-carboxylicacid, 6-amino-7-cyano-2,3-dihydro-, methyl ester. Molecular docking studies have been conducted to evaluate its potential interactions with various biological targets, including enzymes and receptors implicated in metabolic pathways. These studies suggest that this compound may exhibit inhibitory activity against certain therapeutic targets, warranting further experimental validation.
In vitro assays have been performed to assess the pharmacological profile of this derivative. Initial results indicate that it demonstrates moderate binding affinity to a specific enzyme involved in inflammation pathways. This finding aligns with the growing interest in developing small-molecule inhibitors that modulate inflammatory responses without significant side effects. The pyrrolizine core is known to be present in several anti-inflammatory agents, reinforcing the rationale for exploring derivatives of this scaffold.
The synthesis of 1H-Pyrrolizine-5-carboxylicacid, 6-amino-7-cyano-2,3-dihydro-, methyl ester involves a series of well-established organic transformations. Key steps include cyclization reactions to form the pyrrolizine ring system followed by functional group interconversions to introduce the carboxylic acid, amino, and cyano groups at appropriate positions. The final step involves esterification to protect the carboxylic acid functionality.
The use of modern synthetic methodologies has improved both the efficiency and scalability of producing this compound. Catalytic processes and green chemistry principles have been integrated into synthetic routes to minimize waste and reduce environmental impact. These advancements are crucial in aligning pharmaceutical synthesis with sustainable practices.
The potential applications of this compound extend beyond its role as a mere intermediate in drug development. Its unique structural features make it an attractive candidate for material science applications, particularly in the design of functional polymers and supramolecular assemblies. The presence of multiple reactive sites allows for cross-linking and polymerization reactions, leading to materials with tailored properties.
Ongoing research is focused on expanding the chemical space explored by derivatives of this scaffold. By employing combinatorial chemistry and high-throughput screening techniques, libraries of related compounds can be rapidly generated and screened for biological activity. This approach accelerates the discovery process and increases the likelihood of identifying lead compounds with optimized pharmacokinetic profiles.
The integration of machine learning algorithms into drug discovery pipelines has further enhanced the efficiency of identifying promising candidates like 1H-Pyrrolizine-5-carboxylicacid, 6-amino-7-cyano-2,3-dihydro-, methyl ester. These algorithms can predict molecular properties and optimize synthetic pathways based on large datasets derived from past experiments. Such computational tools are indispensable in modern drug development efforts.
In conclusion, 1H-Pyrrolizine-5-carboxylicacid, 6-amino-7-cyano-2,3-dihydro-, methyl ester (CAS No. 304876-72-0) represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its versatile functional groups and well-defined synthetic accessibility make it a valuable building block for developing novel therapeutic agents. The ongoing exploration of its biological activities and synthetic applications continues to fuel innovation in medicinal chemistry and related fields.
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